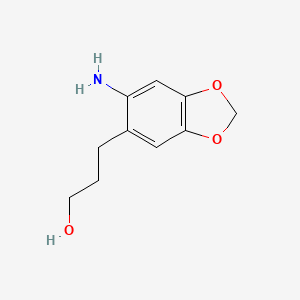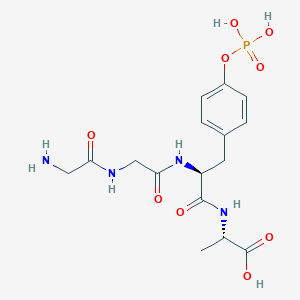
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is a synthetic peptide composed of glycine, tyrosine, and alanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: The peptide can participate in substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Dityrosine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted phosphono groups.
Scientific Research Applications
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction and protein-protein interactions.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine involves its interaction with specific molecular targets, such as protein tyrosine kinases. The phosphono group mimics the natural phosphate group, allowing the peptide to participate in phosphorylation and dephosphorylation reactions, which are crucial for signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-alanine: A simpler peptide without the phosphono group.
O-Phospho-L-tyrosine: Contains the phosphono group but lacks the glycine and alanine residues.
Uniqueness
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is unique due to its combination of glycine, tyrosine, and alanine residues with a phosphono group. This structure allows it to mimic natural phosphorylation sites and participate in various biochemical processes, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
159330-37-7 |
|---|---|
Molecular Formula |
C16H23N4O9P |
Molecular Weight |
446.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1 |
InChI Key |
WZIIXCSVISAZAP-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


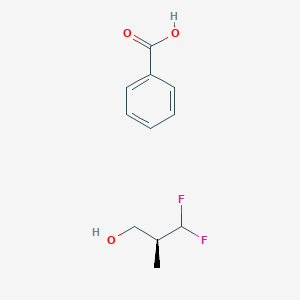
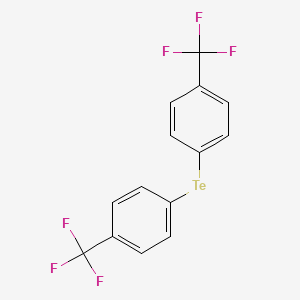
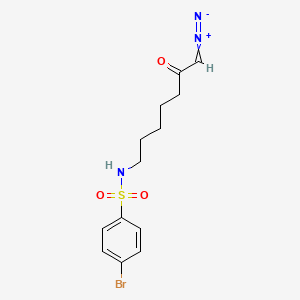

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)
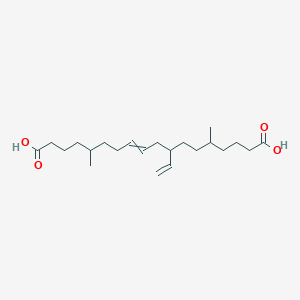
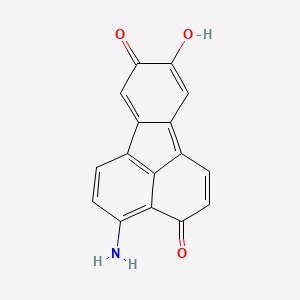
![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)
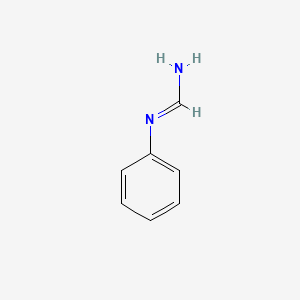
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)
